RN1734 is a synthetic compound widely used in scientific research as a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [, , , , , , , , , , , , , , , , , , , , , , , , ] TRPV4 is a non-selective cation channel involved in various physiological and pathological processes, including osmotic regulation, vascular tone, inflammation, and pain sensation. [, , , , , , ] RN1734's ability to block TRPV4 channels makes it a valuable tool for investigating the role of TRPV4 in these processes. [, , , , , , , , , , , , , , , , , , , , , , , , ]
RN-1734 is classified as a small molecule drug, specifically an ion channel antagonist. Its chemical structure is characterized by its ability to selectively inhibit TRPV4 channels, which are known to be involved in calcium ion permeability and various cellular responses related to mechanosensation and inflammation. The compound is identified by its CAS number 946387-07-1, and it has been studied extensively for its effects on myeloid-derived suppressor cells and endothelial function .
The synthesis of RN-1734 involves several steps that typically include the construction of its core structure followed by functionalization to enhance selectivity for the TRPV4 channel. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis .
The molecular structure of RN-1734 can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features include:
The three-dimensional structure can be modeled using computational chemistry software to predict binding interactions with the TRPV4 channel .
RN-1734 participates in several chemical reactions primarily related to its interaction with TRPV4 channels:
The mechanism of action for RN-1734 primarily involves its antagonistic effect on the TRPV4 ion channel:
RN-1734 has several scientific applications:
RN-1734 (2,4-dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide) is a selective small-molecule antagonist of the transient receptor potential vanilloid 4 (TRPV4) cation channel. Its discovery emerged from screening commercially available compounds containing a para-substituted aryl sulfonamide scaffold, a motif associated with TRPV4 affinity [4] [5]. RN-1734 exhibits potent inhibition of TRPV4-mediated calcium influx induced by diverse agonists, including 4α-phorbol 12,13-didecanoate (4α-PDD) and the synthetic agonist GSK1016790A [2] [7] . Crucially, RN-1734 demonstrates high selectivity for TRPV4 over other TRP channels, with minimal inhibition observed against TRPV1 (IC₅₀ >100 µM), TRPV3 (IC₅₀ >30 µM), and TRPM8 (IC₅₀ >30 µM) [7] . This selectivity profile makes it a valuable pharmacological tool for dissecting TRPV4-specific functions in complex biological systems.
The molecular interactions underpinning RN-1734's antagonism involve key residues within the TRPV4 channel's transmembrane domains. Molecular dynamics simulations and functional mutagenesis studies reveal that RN-1734 binds within a pocket formed by the S2-S3 linker, S4, and S5 transmembrane segments. Critical interactions include:
While RN-1734 shares a general binding region with other antagonists like HC-067047, its specific interactions differ. HC-067047 penetrates deeper towards the S4-S5 linker and interacts more extensively with residues like M583 and Y587 on S4 [6]. This distinction explains differences in absolute potency and potentially kinetic profiles between the antagonists. RN-1734 effectively inhibits activation triggered by both chemical agonists (e.g., 4α-PDD, GSK1016790A) and physical stimuli like hypotonicity, indicating it stabilizes a closed state conformation accessible from multiple activated states [4] [5].
Table 1: Key Residues in the TRPV4 Antagonist Binding Pocket
Transmembrane Domain | Residue (xTRPV4/hTRPV4) | Role in RN-1734 Binding | Role in HC-067047 Binding |
---|---|---|---|
S2-S3 Linker | D542 / D546 | Hydrogen bonding | Minor interaction |
S4 | M583 / M587 | Hydrophobic contact | Critical H-bond/π-stacking |
S4 | Y587 / Y591 | Minor contact | Critical H-bond/π-stacking |
S5 | D609 / D609? | Potential ionic interaction | Potential ionic interaction |
S5 | F613 / F617 | Hydrophobic packing | Hydrophobic packing |
RN-1734 exhibits potent but species-dependent inhibition of TRPV4, determined primarily using intracellular calcium influx assays in agonist-stimulated cells overexpressing recombinant TRPV4 channels. The consistent low micromolar IC₅₀ values across human, rat, and mouse orthologs confirm its broad utility as a TRPV4 antagonist in experimental models [2] [6] [7].
Table 2: RN-1734 Inhibition of TRPV4 Across Species
Species | TRPV4 Ortholog | IC₅₀ (µM) vs. 4α-PDD | Primary Cell Type/Assay | Source |
---|---|---|---|---|
Human | hTRPV4 | 2.3 ± 0.5 | HEK293 / ⁴⁵Ca²⁺ or Fura-2 | [2] [7] |
Rat | rTRPV4 | 3.2 ± 0.7 | HEK293 / ⁴⁵Ca²⁺ or Fura-2 | [2] [7] |
Mouse | mTRPV4 | 5.9 ± 1.1 | HEK293 / ⁴⁵Ca²⁺ or Fura-2 | [2] [7] |
These differences in potency (approximately 2.5-fold lower potency for mouse TRPV4 compared to human) likely arise from subtle variations in amino acid sequence within or near the antagonist binding pocket, affecting ligand affinity or access. Notably, RN-1734's efficacy is consistent, achieving near-complete (>95%) blockade of agonist-induced responses at concentrations ≥ 10 µM across all species [2] [4].
RN-1734's primary mechanism of action—inhibition of TRPV4-mediated calcium influx—has significant functional consequences in native glial and neuronal cells, where TRPV4 is endogenously expressed and participates in critical signaling pathways:
Astrocytes: TRPV4 activation in astrocytes contributes to calcium signaling cascades regulating cell volume, release of neuroactive substances, and inflammatory responses. RN-1734 (10 µM) potently blocks calcium influx triggered by TRPV4-specific agonists like GSK1016790A in cultured astrocytes. This inhibition translates to reduced expression of pro-inflammatory mediators and matrix-degrading enzymes. For instance, RN-1734 significantly decreases mRNA levels of Matrix Metalloproteinase-9 (MMP-9), Vascular Endothelial Growth Factor-A (VEGF-A), and Endothelin-1 (ET-1) in astrocytes subjected to pathological stimuli mimicking traumatic brain injury (TBI) [8]. This suppression is mechanistically linked to RN-1734's blockade of pathological Ca²⁺ entry, interrupting downstream Ca²⁺-dependent transcription pathways.
Neurons: In hippocampal neurons, TRPV4 activation modulates synaptic function. RN-1734 (10 µM) dramatically reverses GSK1016790A-induced increases in glycine-activated currents (IGly), reducing them from 34.5% potentiation to near baseline levels (0.97%) [7]. This highlights a role for TRPV4-mediated calcium signaling in regulating inhibitory neurotransmission and demonstrates RN-1734's efficacy in modulating neuronal excitability via TRPV4 blockade. RN-1734 also protects oligodendrocytes from apoptosis induced by activated microglial conditioned medium, an effect dependent on reducing pathological calcium influx [7].
Endothelial/Barrier Function: While not the focus of neuronal/glial cells, RN-1734's effect on calcium in vascular endothelium is relevant to CNS barriers. It inhibits TRPV4 agonist-induced vasodilation and increases myogenic tone in arterioles [7] , and protects the blood-retinal barrier (an analog of the blood-brain barrier) in diabetic models by stabilizing endothelial calcium dynamics and reducing permeability [7]. This principle extends to protecting the blood-brain barrier itself under pathological conditions involving TRPV4 overactivation [8].
The antagonism by RN-1734 is specific to TRPV4 pathways in these cells. Its lack of effect on other major calcium-permeable channels (e.g., voltage-gated calcium channels, other TRPs like TRPV1/TRPM8 at ≤30 µM) ensures that observed effects on calcium signaling and downstream functions are attributable to TRPV4 blockade [4] [5] [7].
Table 3: Functional Consequences of RN-1734-Mediated Calcium Influx Inhibition in Neural Cells
Cell Type | Agonist/Stimulus | [RN-1734] | Key Functional Outcome | Significance |
---|---|---|---|---|
Astrocytes | GSK1016790A or FPI | 10-30 µM | ↓ Ca²⁺ influx; ↓ MMP-9, VEGF-A, ET-1 mRNA | Reduces neuroinflammation and BBB disruption potential [8] |
Hippocampal Neurons | GSK1016790A | 10 µM | ↓ Glycine-activated current (IGly) potentiation (34.5% → 0.97%) | Modulates inhibitory synaptic transmission [7] |
Oligodendrocytes | Activated Microglia CM | 10 µM | ↓ Apoptosis; ↑ CNP expression | Protects against demyelination [7] |
Brain Microvascular Endothelia | Hyperosmolar/Inflammatory | 100 µM (in vivo) | ↓ Blood-Retinal Barrier Breakdown (Diabetic rat model) | Protects CNS barrier integrity [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7